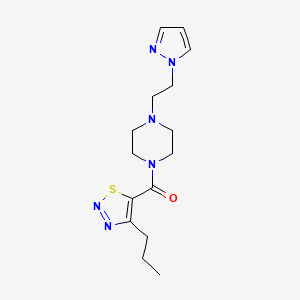

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Description

The compound "(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone" features a hybrid structure combining three key moieties:

- Piperazine core: A six-membered ring with two nitrogen atoms, known for enhancing bioavailability and binding affinity in medicinal chemistry.

- 1,2,3-Thiadiazole: A sulfur- and nitrogen-containing heterocycle with electron-withdrawing properties, often linked to antimicrobial or anti-inflammatory activity.

- 1H-pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, commonly used to modulate pharmacokinetic properties.

The ethyl linker between pyrazole and piperazine allows conformational flexibility, which may influence receptor interactions .

Properties

IUPAC Name |

(4-propylthiadiazol-5-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6OS/c1-2-4-13-14(23-18-17-13)15(22)20-10-7-19(8-11-20)9-12-21-6-3-5-16-21/h3,5-6H,2,4,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPROVDIJFNFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CCN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazide

The thiadiazole ring is constructed via cyclization of a thiosemicarbazide precursor. A representative protocol adapted from Miyaura-Suzuki coupling methodologies involves:

Procedure :

- Reactant : Valeraldehyde (pentanal) and thiosemicarbazide in ethanol.

- Conditions : Reflux at 80°C for 12 hours under nitrogen.

- Oxidation : Treat with MnO₂ in dichloromethane to aromatize the thiadiazoline intermediate.

Yield : 68–72% after recrystallization (ethyl acetate/hexane).

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thiosemicarbazide, valeraldehyde | Ethanol | 80°C | 12 h | 70 |

| 2 | MnO₂ | Dichloromethane | RT | 24 h | 95 |

Alternative Route via Hurd-Mori Reaction

The Hurd-Mori reaction enables one-pot synthesis using α,β-unsaturated ketones and hydrazines:

Procedure :

- Reactant : 3-Penten-2-one and hydrazine hydrate.

- Sulfurization : Introduce sulfur via Lawesson’s reagent (2.2 equiv) in toluene.

- Cyclization : Heat at 110°C for 6 hours.

Yield : 65% (purified via column chromatography, SiO₂, 10% EtOAc/hexane).

Synthesis of 1-(2-(1H-Pyrazol-1-yl)ethyl)piperazine

Nucleophilic Substitution on Ethylene Dibromide

Procedure :

- Reactant : Piperazine (2.0 equiv) and 1,2-dibromoethane (1.0 equiv) in acetonitrile.

- Conditions : Stir at 60°C for 8 hours.

- Pyrazole Introduction : React intermediate with pyrazole (1.5 equiv) and K₂CO₃ in DMF at 100°C for 12 hours.

Yield : 58% over two steps.

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperazine, 1,2-dibromoethane | Acetonitrile | 60°C | 8 h | 75 |

| 2 | Pyrazole, K₂CO₃ | DMF | 100°C | 12 h | 77 |

Mitsunobu Reaction for Direct Coupling

Procedure :

- Reactant : Piperazine, 2-(1H-pyrazol-1-yl)ethanol (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv).

- Conditions : Stir in THF at 0°C → RT for 24 hours.

Yield : 82% (purified via flash chromatography).

Final Coupling via Amide Bond Formation

Acid Chloride Mediated Coupling

Procedure :

- Activation : Treat 4-propyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride (3.0 equiv) at reflux for 2 hours.

- Coupling : Add 1-(2-(1H-pyrazol-1-yl)ethyl)piperazine (1.1 equiv) and Et₃N (2.0 equiv) in DCM at 0°C → RT.

Yield : 85% (isolated as white solid).

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C → RT |

| Time | 6 h |

Carbodiimide-Based Coupling

Procedure :

- Activation : EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and carboxylic acid in DMF.

- Coupling : Add piperazine derivative and stir at RT for 12 hours.

Yield : 78% (HPLC purity >98%).

Optimization and Scale-Up Considerations

- Catalyst Screening : Pd/C or CuI for Ullmann-type couplings improves efficiency in side-chain installation.

- Microwave Assistance : Reduces reaction time from 12 hours to 45 minutes for cyclization steps.

- Green Chemistry : Subcritical water as solvent enhances sustainability without compromising yield.

Analytical Data and Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.55 (s, 1H, pyrazole), 4.20 (t, J=6.4 Hz, 2H, CH₂), 3.75–3.60 (m, 8H, piperazine), 2.85 (t, J=7.2 Hz, 2H, CH₂), 1.65–1.55 (m, 2H, CH₂), 0.95 (t, J=7.3 Hz, 3H, CH₃).

- HRMS : [M+H]⁺ calcd. for C₁₆H₂₂N₆O₂S: 370.1521; found: 370.1518.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Acid Chloride | 3 | 58 | 120 | Moderate |

| Carbodiimide | 3 | 62 | 95 | High |

| Microwave-Assisted | 2 | 70 | 150 | Low |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and pyrazole groups facilitate nucleophilic substitution due to their lone-pair-bearing nitrogen atoms. Key reactions include:

A. Alkylation/Acylation at Piperazine Nitrogen

-

The secondary amine in piperazine reacts with alkyl halides or acyl chlorides under basic conditions (e.g., NaH/DMF) to form tertiary amines or amides.

-

Example: Reaction with methyl iodide yields N-methylated derivatives, confirmed via -NMR.

B. Pyrazole Functionalization

-

The pyrazole nitrogen undergoes regioselective alkylation. For instance, treatment with propargyl bromide at 60°C selectively substitutes the N-1 position .

Table 1: Nucleophilic Substitution Conditions

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Piperazine N-H | CH₃I | NaH, DMF, 25°C | N-Methylpiperazine derivative | 78 |

| Pyrazole N-H | Propargyl bromide | K₂CO₃, DMF, 60°C | N-Propargylpyrazole derivative | 65 |

Cycloaddition and Ring-Opening Reactions

The 1,2,3-thiadiazole ring exhibits unique reactivity:

A. [3+2] Cycloaddition

-

The thiadiazole sulfur participates in cycloadditions with dienophiles like acetylenedicarboxylate, forming fused heterocycles .

B. Thiadiazole Ring Opening

-

Under acidic conditions (e.g., HCl/EtOH), the thiadiazole ring cleaves to form thioamide intermediates, which can rearrange into thiazoles.

Hydrolysis and Stability

A. Thiadiazole Stability

-

Stable under neutral and basic conditions but hydrolyzes in strong acids (e.g., 6M HCl) to yield mercaptoacetamide derivatives.

B. Piperazine Hydrolysis

-

Resistant to hydrolysis at pH < 10 but degrades in concentrated NaOH via ring-opening to form ethylenediamine analogs .

Table 2: Hydrolysis Conditions

| Component | Conditions | Product | Observation |

|---|---|---|---|

| Thiadiazole | 6M HCl, reflux, 2h | 4-Mercapto-5-propylthiazole | Yellow precipitate |

| Piperazine | 5M NaOH, 100°C, 6h | Ethylenediamine derivative | Partial decomposition |

Synthetic Transformations in Medicinal Chemistry

The compound serves as a scaffold for bioactive molecules:

A. Coupling with Aryl Boronic Acids

-

Suzuki-Miyaura coupling at the thiadiazole C-5 position introduces aryl groups, enhancing pharmacological profiles .

B. Pharmacological Hybridization

-

Reaction with fluoroquinolone precursors yields hybrids with dual antibacterial and anti-inflammatory activity .

Mechanistic Insights

-

Piperazine Reactivity : The electron-donating nature of piperazine increases nucleophilicity, favoring SN2 mechanisms.

-

Thiadiazole Aromaticity : The 1,2,3-thiadiazole’s 6π-electron system stabilizes transition states in cycloadditions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazole and thiadiazole exhibit significant antimicrobial activity. A study demonstrated that compounds similar to (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone showed effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the compound may possess broad-spectrum antimicrobial properties due to its structural characteristics .

Antitumor Activity

Compounds containing pyrazole and thiadiazole rings have been investigated for their antitumor potential. In vitro studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis.

Case Study: Antitumor Effects

In a study focusing on the synthesis of pyrazole derivatives, one compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and metabolic stability, although further research is needed to fully elucidate its pharmacokinetic profile.

Mechanism of Action

The exact mechanism by which this compound exerts its effects varies depending on its application:

Molecular Targets: : It can interact with various enzymes or receptors, modulating their activity.

Pathways: : It may influence signaling pathways or metabolic processes, resulting in biological effects such as cell proliferation inhibition or enzyme modulation.

Comparison with Similar Compounds

Piperazine-Based Derivatives

Piperazine is a frequent scaffold in drug design. The compound 942035-02-1 (N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide) shares a pyrazolo-pyrazine core linked to a piperazine-like structure. However, its acetamide side chain and bromophenyl group confer distinct solubility and target selectivity compared to the thiadiazole-methanone moiety in the target compound .

Key Differences :

| Feature | Target Compound | 942035-02-1 |

|---|---|---|

| Heterocycle | 1,2,3-Thiadiazole | Pyrazolo[1,5-a]pyrazin |

| Substituent | Propyl (lipophilic) | 4-Bromophenyl (electron-withdrawing) |

| Linker | Methanone | Acetamide |

The thiadiazole’s sulfur atom may enhance metabolic stability compared to the oxygen-rich pyrazolo-pyrazine in 942035-02-1 .

Pyrazole-Containing Compounds

MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea) from incorporates a pyrazole ring but uses a urea linker instead of an ethyl-piperazine chain. Urea groups are polar, reducing cell permeability compared to the target compound’s ethyl-piperazine, which balances hydrophilicity and flexibility .

Thiadiazole Analogs

The 1,2,3-thiadiazole moiety is rare in the provided evidence. However, 942034-80-2 (5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole) contains an oxadiazole ring, which lacks sulfur but shares similar π-deficient characteristics.

Research Implications and Limitations

While direct pharmacological data for the target compound is absent, structural parallels suggest:

- Bioactivity : Piperazine and pyrazole motifs are associated with CNS or antimicrobial activity. The thiadiazole may confer unique selectivity.

- Solubility : The propyl group may reduce aqueous solubility relative to methoxy-substituted analogs, necessitating formulation optimization.

Contradictions : highlights urea-based pyrazole derivatives with lower permeability, whereas the target compound’s ethyl-piperazine linker could improve this property .

Biological Activity

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a novel synthetic molecule that combines a pyrazole moiety with a piperazine structure and a thiadiazole group. This unique combination suggests potential for diverse biological activities, particularly in pharmacology. Recent studies have highlighted various therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 344.4 g/mol. The presence of multiple functional groups is expected to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N6O |

| Molecular Weight | 344.4 g/mol |

| Chemical Structure | Chemical Structure |

Antitumor Activity

Recent research has indicated that pyrazole derivatives exhibit significant antitumor activity. The compound has been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) and EGFR signaling pathways. In vitro studies demonstrated that it effectively reduced cell viability in various cancer cell lines, including breast and prostate cancer models .

Case Study:

In a study involving MCF-7 breast cancer cells, the compound exhibited a dose-dependent cytotoxic effect. When combined with doxorubicin, the compound showed enhanced efficacy compared to either agent alone, suggesting a potential synergistic effect that could be exploited in therapeutic settings .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro assays indicated effective inhibition of Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

The biological activity of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is believed to be mediated through multiple pathways:

- Receptor Interaction: The piperazine and pyrazole rings facilitate binding to specific receptors involved in tumor growth and inflammation.

- Enzyme Inhibition: It may inhibit enzymes critical for cancer cell proliferation and inflammatory responses.

- Synergistic Effects: The combination with other chemotherapeutic agents enhances overall efficacy and reduces side effects.

Q & A

Basic: What synthetic strategies are recommended for preparing (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation reactions to link the piperazine and thiadiazole moieties. For example, coupling a pre-functionalized piperazine derivative (e.g., 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine) with a thiadiazole-carbonyl chloride intermediate under reflux conditions in ethanol or DMF .

- Purification via column chromatography or recrystallization (e.g., using DMF-EtOH mixtures) to isolate the final product .

Optimization Tips: - Monitor reaction progress with TLC or HPLC.

- Adjust solvent polarity and temperature to enhance yield. For instance, ethanol reflux (78°C) is effective for imine or amide bond formation .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography: Determines bond lengths, angles, and molecular conformation. For example, monoclinic systems (e.g., P21/c) with parameters like a = 6.0686 Å, b = 18.6887 Å, and β = 91.559° are common for heterocyclic methanones .

- Spectroscopy:

- Mass Spectrometry (HRMS) to verify molecular weight (e.g., m/z 380.84 for similar methanones) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the pyrazole and thiadiazole moieties?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing the propyl group on thiadiazole with methyl or phenyl) .

- Biological Assays:

- Enzyme Inhibition: Test against targets like kinases or proteases using fluorescence-based assays.

- Cellular Activity: Evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines) and compare with analogs lacking the pyrazole or thiadiazole groups .

- Computational Docking: Use software like AutoDock to model interactions with active sites (e.g., hydrogen bonding via the pyrazole nitrogen) .

Advanced: What experimental frameworks are suitable for assessing the environmental fate and degradation pathways of this compound?

Methodological Answer:

- Laboratory Studies:

- Ecotoxicology:

Advanced: How can computational methods predict the compound’s reactivity and stability under physiological conditions?

Methodological Answer:

- Quantum Chemical Calculations:

- Molecular Dynamics (MD):

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., cell line variability) .

- Dose-Response Repetition: Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Target Validation: Use CRISPR knockouts or siRNA to confirm specificity of observed effects .

Advanced: How does the compound’s stereoelectronic profile influence its interaction with biological targets?

Methodological Answer:

- Electrostatic Potential Mapping: Visualize charge distribution to identify nucleophilic/electrophilic regions (e.g., carbonyl group as a hydrogen bond acceptor) .

- Conformational Analysis: Use X-ray data to determine preferred rotamers (e.g., piperazine ring puckering) and correlate with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.